molecular formula C11H13FN4O2S B13560483 4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13560483
M. Wt: 284.31 g/mol
InChI Key: SUCWPWOKFUVVRG-UHFFFAOYSA-N
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Description

4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole moiety and a thiane ring, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of an appropriate precursor, such as 2-fluoroaniline, with sodium nitrite in the presence of an acid.

    Introduction of Thiane Ring: The thiane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiane precursor reacts with the benzotriazole intermediate.

    Amination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The benzotriazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the benzotriazole and thiane moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.

    4-(5-amino-6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Contains a chloro group instead of a fluoro group, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the fluoro group in 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione imparts unique electronic and steric effects, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C11H13FN4O2S

Molecular Weight

284.31 g/mol

IUPAC Name

1-(1,1-dioxothian-4-yl)-6-fluorobenzotriazol-5-amine

InChI

InChI=1S/C11H13FN4O2S/c12-8-5-11-10(6-9(8)13)14-15-16(11)7-1-3-19(17,18)4-2-7/h5-7H,1-4,13H2

InChI Key

SUCWPWOKFUVVRG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=C(C=C(C(=C3)F)N)N=N2

Origin of Product

United States

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